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Isopropyl DL-Mandelate-d5

Cat. No.: B1159918
M. Wt: 199.26
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Deuterium-Labeled Organic Compounds Research

Deuterium-labeled organic compounds are molecules where one or more hydrogen atoms are substituted with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. scielo.org.mx This substitution results in a molecule that is chemically similar to its parent compound but has a higher mass. This mass difference is the key to their utility in analytical chemistry, particularly in mass spectrometry, where they can be easily distinguished from their non-labeled analogs. clearsynth.comnih.gov

The use of deuterium-labeled compounds is a widespread practice in drug discovery and development, metabolic studies, and environmental analysis. clearsynth.comnih.gov They serve as ideal internal standards in quantitative analyses because they exhibit similar chemical and physical properties to the analyte of interest, including extraction efficiency and ionization response in a mass spectrometer. chiron.no This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to more accurate and reliable results. chiron.no

Rationale for Deuterium Labeling in Mandelic Acid Derivatives and Esters

Mandelic acid and its derivatives are alpha-hydroxy acids that have been investigated for various applications, including their antimicrobial properties. medchemexpress.eumedchemexpress.com Deuterium-labeled versions of mandelic acid and its esters, such as Isopropyl DL-Mandelate-d5, are primarily synthesized for use as internal standards in analytical methods. For instance, in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion of a drug, a deuterated standard is crucial for accurately measuring the concentration of the unlabeled drug in biological samples. nih.govmedchemexpress.com

The labeling of the aromatic ring with five deuterium atoms in this compound provides a significant mass shift, making it easily distinguishable from the unlabeled compound in mass spectrometric analysis. This is particularly important for avoiding isotopic interference and ensuring the precision of quantitative assays.

Overview of Research Trajectories for this compound in Academic Inquiry

The primary research application for this compound is as an internal standard. For example, it is listed as an impurity of Pregabalin, suggesting its use in the quality control and analysis of this pharmaceutical. cymitquimica.com The synthesis of such labeled compounds is a key area of research, with a focus on developing efficient and cost-effective methods for deuterium incorporation. researchgate.net

Furthermore, studies involving mandelic acid oxidation have utilized deuterium labeling to investigate reaction mechanisms. For example, the kinetic isotope effect observed in the permanganate (B83412) oxidation of mandelic acid, where the reaction rate is slower with the deuterated compound, provides insights into the rate-limiting steps of the reaction. researchgate.netrsc.org This demonstrates how deuterium labeling can be a powerful tool for elucidating chemical reaction pathways.

Significance of Deuterium Incorporation in Aromatic Systems

The incorporation of deuterium into aromatic systems, as seen in this compound, is a common strategy in the synthesis of internal standards. Aromatic rings are often sites of metabolic activity in drug molecules. Replacing hydrogen with deuterium at these positions can sometimes alter the metabolic profile of a compound, a phenomenon known as the "deuterium kinetic isotope effect." nih.gov While the primary purpose of this compound is as a non-metabolically active internal standard, the principles of aromatic deuteration are significant in the broader context of drug design and development. nih.govbohrium.com

Recent advancements in synthetic chemistry have led to novel methods for the selective deuteration of aromatic compounds, further expanding the toolkit for creating complex labeled molecules for various research applications. nih.gov

Chemical and Physical Data

Below are interactive data tables summarizing key properties of Isopropyl DL-Mandelate and its deuterated analog.

Table 1: Compound Properties

PropertyIsopropyl DL-MandelateThis compound
CAS Number 4118-51-8 synthinkchemicals.comNot available
Molecular Formula C11H14O3 synthinkchemicals.comC11H9D5O3
Molecular Weight 194.23 g/mol synthinkchemicals.comApprox. 199.26 g/mol
Appearance Colorless LiquidNot available
Synonyms (±)-Isopropyl mandelate (B1228975), Isopropyl 2-hydroxy-2-phenylacetate synthinkchemicals.comIsopropyl mandelate-d5

Table 2: Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
DL-Mandelic Acid medchemexpress.eu90-64-2C8H8O3152.15
Mandelic acid-2,3,4,5,6-d5 medchemexpress.comNot availableC8H3D5O3157.18
Pregabalin cymitquimica.com148553-50-8C8H17NO2159.23
Benzaldehyde nih.gov100-52-7C7H6O106.12

Properties

Molecular Formula

C₁₁H₉D₅O₃

Molecular Weight

199.26

Synonyms

(±)-Isopropyl Mandelate-d5;  (±)-Mandelic Acid Isopropyl Ester-d5;  Isopropyl 2-Hydroxy-2-phenylacetate-d5;  Isopropyl Mandelate-d5;  NSC 6582-d5;  Pregabalin Impurity D-d5; 

Origin of Product

United States

Advanced Synthetic Methodologies for Isopropyl Dl Mandelate D5

Stereoselective Synthesis of DL-Mandelate Precursors

The synthesis begins with the preparation of mandelic acid, a chiral α-hydroxy acid. For Isopropyl DL-Mandelate-d5, a racemic (DL) mixture of mandelic acid is required. This is often produced chemically, resulting in equal amounts of (R)- and (S)-enantiomers. rsc.org However, the production of enantiopure mandelic acid is crucial for many pharmaceutical applications and often involves either separating a racemic mixture or synthesizing a single enantiomer directly. researchgate.netsbq.org.br

Chiral Resolution Techniques for Mandelic Acid Racemates

Chiral resolution is a common method to separate enantiomers from a racemic mixture. This technique relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org

One of the most established methods is diastereomeric salt crystallization . rsc.org Racemic mandelic acid is reacted with a chiral base, such as a naturally occurring alkaloid like brucine (B1667951) or a synthetic amine like (R)-1-phenylethanamine, to form diastereomeric salts. libretexts.org These salts possess different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of mandelic acid is recovered by acidifying the salt. A notable development is the use of L-proline as a resolving agent, where simply varying the stoichiometry can target either the R- or S-enantiomer of mandelic acid for crystallization. rsc.org

Another approach is preferential cocrystallization , where two racemic compounds can be resolved simultaneously. For instance, racemic mandelic acid and racemic etiracetam (B127200) have been shown to form enantiospecific cocrystals (R-mandelic acid with R-etiracetam and S-mandelic acid with S-etiracetam), which can be separated through a cyclic preferential crystallization process, yielding high enantiopurity for both compounds. nih.gov

Extractive resolution using a bulk liquid membrane has also been explored. This method uses a binary chiral carrier, such as a complex of di(2-ethylhexyl) phosphoric acid (D2EHPA) and O,O'-dibenzoyl-(2R, 3R)-tartaric acid (L-(-)-DBTA), to selectively transport one enantiomer across the membrane, achieving separation. scielo.br

Resolving AgentTechniqueKey FindingReference
Chiral Amines (e.g., Brucine, (R)-1-phenylethanamine)Diastereomeric Salt CrystallizationForms diastereomeric salts with different physical properties, allowing separation. libretexts.org libretexts.org
L-ProlineStoichiometry Controlled CrystallizationCan resolve both R- and S-enantiomers from a racemate by adjusting the stoichiometry. rsc.org rsc.org
EtiracetamPreferential CocrystallizationForms a stable conglomerate system, allowing simultaneous resolution of both mandelic acid and etiracetam. nih.gov nih.gov
L-(-)-DBTA / D2EHPAExtractive Resolution (Bulk Liquid Membrane)A binary chiral carrier complex improves enantioselectivity in liquid membrane separation. scielo.br scielo.br

Biocatalytic Approaches in Enantiopure Mandelic Acid Production

Biocatalysis offers an environmentally friendly and highly selective alternative to classical chemical methods for producing enantiopure mandelic acid. researchgate.netnih.gov These methods utilize enzymes or whole-cell systems to catalyze stereospecific reactions, often starting from achiral precursors.

A prominent biocatalytic route is the hydrolysis of mandelonitrile (B1675950) (benzaldehyde cyanohydrin). Nitrilase enzymes can selectively hydrolyze one enantiomer of racemic mandelonitrile to the corresponding enantiopure mandelic acid, leaving the other nitrile enantiomer unreacted. researchgate.net For example, nitrilase from Pseudomonas psychrotolerans L19 has been engineered to hydrolyze racemic mandelonitrile to produce (S)-mandelic acid. researchgate.net Similarly, lipase-mediated enzymatic kinetic resolution (EKR) of mandelonitrile can produce both enantiomers of mandelic acid in high enantiomeric excess after separation and chemical hydrolysis of the remaining nitrile. sbq.org.br

Another biocatalytic strategy involves the oxidation or reduction of prochiral substrates . Oxidoreductases can perform stereoselective oxidation of primary alcohols or, more commonly, asymmetric reduction of ketones like phenylglyoxylic acid to yield enantiopure mandelic acid. sbq.org.br Multi-enzyme cascade reactions have been developed to produce (R)-mandelic acid from precursors like styrene (B11656) or L-phenylalanine with excellent enantiomeric excess (>99% ee). nih.gov

Dynamic kinetic resolution (DKR) combines the advantages of resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired product. A chemoenzymatic DKR process for mandelic acid has been demonstrated by combining enzymatic racemization using a mandelate (B1228975) racemase with diastereomeric salt crystallization. rsc.org This process converts the (S)-enantiomer into the (R)-enantiomer, which is then crystallized, driving the equilibrium toward a single, desired stereoisomer. rsc.org

Biocatalytic MethodEnzyme ClassSubstrateProductKey FindingReference
Enantioselective HydrolysisNitrilaseRacemic Mandelonitrile(S)-Mandelic AcidEngineered nitrilases show high selectivity and activity. researchgate.net researchgate.net
Kinetic ResolutionLipase (B570770)Racemic Mandelonitrile(R)- and (S)-Mandelic AcidContinuous-flow lipase resolution followed by hydrolysis yields both enantiomers with high optical purity. sbq.org.br sbq.org.br
Cascade BiotransformationMulti-enzyme (e.g., epoxidase, hydrolase, dehydrogenase)Styrene, L-Phenylalanine(R)-Mandelic AcidArtificial enzyme cascades enable synthesis from renewable feedstocks with >99% ee. nih.gov nih.gov
Dynamic Kinetic ResolutionMandelate Racemase & Chemical ResolutionRacemic Mandelic Acid(R)-Mandelic AcidCombination of enzymatic racemization and diastereomeric crystallization achieves high yields and enantiomeric excess. rsc.org rsc.org

Regioselective Deuteration Strategies for the Aromatic Ring System

To synthesize this compound, the five hydrogen atoms on the phenyl group of mandelic acid must be replaced with deuterium (B1214612). This is achieved through hydrogen-deuterium (H-D) exchange reactions. The challenge lies in achieving high levels of deuteration specifically on the aromatic ring without affecting other parts of the molecule. Deuterium oxide (D₂O) is often used as an inexpensive and readily available deuterium source. researchgate.netnih.gov

Catalytic Deuterium Exchange Methods

Heterogeneous and homogeneous transition-metal catalysts are effective for activating C-H bonds on aromatic rings to facilitate H-D exchange.

Platinum-on-carbon (Pt/C) is a highly effective heterogeneous catalyst for this transformation. oup.comresearchgate.net In the presence of D₂O and a hydrogen atmosphere (H₂), Pt/C can efficiently deuterate electron-rich aromatic rings, such as the phenyl group in phenol, even at room temperature. oup.comresearchgate.net For mandelic acid, which contains an activating hydroxyl group, this method offers a mild and efficient route to full deuteration of the aromatic ring. oup.com Homogeneous catalysts like potassium tetrachloroplatinate (K₂PtCl₄) have also been shown to effectively catalyze the deuteration of the aromatic hydrogens in phenylglycine and phenylalanine derivatives in an acidic D₂O medium. akjournals.com

Other metal catalysts, such as those based on ruthenium and rhodium, can also catalyze H/D exchange. The choice of metal and stabilizing ligands can influence the selectivity of the deuteration, allowing for exchange on either the aromatic ring or other parts of the molecule. nih.gov

Directed Ortho Metalation with Deuterated Reagents

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the aromatic ring, such as an amide or carboxylate, directs a strong base (typically an organolithium reagent like n-BuLi or LDA) to deprotonate the adjacent ortho position. unblog.fr

In the synthesis of mandelic acid-d5, the carboxylate and hydroxyl groups can act as DMGs. Treatment with a strong base like lithium diisopropylamide (LDA) or tert-butyllithium (B1211817) (t-BuLi) generates a lithiated intermediate. nih.govunito.it Quenching this intermediate with a deuterium source, such as deuterated methanol (B129727) (CD₃OD) or D₂O, introduces a deuterium atom at the ortho position. unito.it While highly regioselective for the ortho positions, achieving full deuteration of all five ring positions typically requires harsher conditions or multiple steps, as the initial deuteration can influence the acidity of the remaining C-H bonds. The process can be complicated by competing reactions, but careful control of base, temperature, and reaction time allows for selective deuteration. unblog.fr For example, metalation-deuteration of benzamide (B126) derivatives using t-BuLi in specialized solvents has been shown to achieve up to 95% deuterium incorporation at the position proximal to the amide group. unito.it

Electrocatalytic and Photoredox Deuteration Approaches

Modern synthetic chemistry has seen the emergence of electrocatalysis and photoredox catalysis as powerful tools for driving challenging reactions under mild conditions.

Electrocatalytic deuteration offers a scalable and green method for the reductive deuteration of arenes. bohrium.comnih.gov Using a specially prepared nitrogen-doped ruthenium electrode and D₂O as the deuterium source, aromatic compounds can be fully deuterated and saturated. nih.gov Mechanistic studies suggest the in-situ generation of Ru-D species, which act as the active reducing agent. nih.gov A related approach, electrophotocatalysis , uses an organic dye as an electrophotocatalyst to achieve a Birch-type deuteration of arenes with D₂O, offering excellent site-selectivity and high deuterium incorporation without the need for transition metals. chinesechemsoc.orgchinesechemsoc.org

Photoredox catalysis provides another pathway for H-D exchange. This method uses a photocatalyst that, upon excitation with light, can initiate single-electron transfer (SET) processes to activate substrates. For instance, single-atom photocatalysts like Pd₁/TiO₂ have been used for the deuteration of N-heteroarenes in D₂O at room temperature under light irradiation, achieving high deuterium incorporation. researchgate.net While direct application to mandelic acid requires specific adaptation, the principles of photoredox-catalyzed H-D exchange offer a promising, mild alternative to traditional methods.

Deuteration MethodCatalyst/ReagentDeuterium SourceKey FeaturesReference
Catalytic ExchangePt/C, K₂PtCl₄D₂OEfficient for electron-rich aromatics; can proceed under mild conditions. oup.comakjournals.com oup.comresearchgate.netakjournals.com
Directed Ortho Metalationt-BuLi, LDAD₂O, CD₃ODHigh regioselectivity for positions ortho to directing groups (e.g., -COOH, -OH). unblog.frunito.it unblog.frunito.it
ElectrocatalysisNitrogen-doped Ru electrodeD₂OScalable, general method for reductive perdeuteration of arenes. nih.gov bohrium.comnih.gov
ElectrophotocatalysisOrganic Dye (e.g., Perylene diimide)D₂OTransition-metal-free; excellent site-selectivity for dearomative deuteration. chinesechemsoc.orgchinesechemsoc.org chinesechemsoc.orgchinesechemsoc.org
Photoredox CatalysisSingle-atom photocatalyst (e.g., Pd₁/TiO₂)D₂OProceeds under mild, room temperature conditions with light irradiation. researchgate.net researchgate.net

Once the DL-mandelic acid-d5 precursor is synthesized, the final step is esterification. This is typically achieved through a Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid, to produce this compound. wikipedia.orgpatsnap.commasterorganicchemistry.com

Esterification Techniques for Isopropyl Group Incorporation

The final step in the synthesis of this compound is the esterification of deuterated mandelic acid (mandelic acid-d5) with isopropanol. This can be achieved through several methods, primarily traditional acid catalysis or more modern enzymatic approaches.

The Fischer-Speier esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. For the synthesis of this compound, mandelic acid-d5 is reacted with isopropanol.

The general reaction is as follows: C₆D₅CH(OH)COOH + (CH₃)₂CHOH ⇌ C₆D₅CH(OH)COOCH(CH₃)₂ + H₂O

Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used as catalysts. nuph.edu.uaresearchgate.net Alternatively, solid acid catalysts like Dowex H+ resins can be employed, offering the advantage of easier removal from the reaction mixture post-synthesis. acs.org A study on the synthesis of the non-deuterated analogue, isopropyl mandelate, demonstrated that using catalytic amounts of inorganic acids with mandelic acid and 2-propanol can result in high yields, exceeding 90%. nuph.edu.ua

To drive the reaction equilibrium toward the product side, it is common to use an excess of the alcohol (isopropanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. The reaction conditions are typically mild, often involving refluxing the mixture for several hours. acs.org

Table 1: Comparison of Catalysts for Isopropyl Mandelate Synthesis
Catalyst SystemStarting MaterialsReaction ConditionsReported YieldReference
Inorganic Acids (e.g., H₂SO₄)Mandelic Acid, 2-PropanolCatalytic amount of acid, Reflux>90% nuph.edu.ua
Dowex 50W-X8 / NaITropic Acid (similar structure), 2-PropanolReflux, 24h72% (isolated) acs.org
Silica Sulfuric AcidMandelic Acid, Acetic Acid (Acylation)Not specified92% acs.org

Enzymatic methods offer a green and highly selective alternative to chemical catalysis. Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and high selectivity. pan.plutupub.fi Lipase-catalyzed kinetic resolution is a prominent method for producing enantiomerically pure mandelic acid esters. pan.pl

In this approach, a racemic mixture of DL-mandelic acid-d5 can be reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For instance, lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Penicillium roqueforti have shown high enantioselectivity in the transesterification of mandelates in organic solvents like isopropyl ether. pan.pltandfonline.com

Table 2: Lipases Used in Mandelate Ester Synthesis
Lipase SourceReaction TypeSolventKey FindingReference
Burkholderia cepacia (Amano PS)TransesterificationIsopropyl etherHighly enantioselective for (S)-mandelic acid. pan.pl
Penicillium roquefortiTransesterification (Deacylation)Isopropyl etherProduces (S)-mandelates with ≥ 97% enantiomeric excess. tandfonline.com
Pseudomonas sp.Transesterification (Acylation)Isopropyl etherProduces (R)-mandelates with ≥ 98% enantiomeric excess. tandfonline.com

Purification and Isolation Strategies for Deuterated Isopropyl Mandelic Esters

After the synthesis, the crude product contains the desired ester, unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is necessary to achieve the high purity (>95%) required for its use as a reference standard. lgcstandards.comlgcstandards.com

Catalyst Removal : If a solid catalyst like Dowex resin is used, it can be simply removed by filtration. acs.org For homogeneous acid catalysts like H₂SO₄, a neutralization step with a weak base (e.g., sodium bicarbonate solution) is performed, followed by extraction.

Extraction : The reaction mixture is typically worked up by dissolving it in an organic solvent (e.g., dichloromethane, ethyl acetate) and washing it with water and brine to remove water-soluble impurities and residual acid or base. acs.orgrsc.org

Chromatography : Column chromatography is a highly effective method for separating the ester from unreacted mandelic acid and other organic impurities. Silica gel is the most common stationary phase. High-performance liquid chromatography (HPLC) can also be used for both analytical purity checks and preparative-scale purification to achieve very high purity. nih.govkvmwai.edu.in

Crystallization : If the ester is a solid at room temperature or can be induced to crystallize from a suitable solvent, crystallization is an excellent method for final purification. google.com This technique is effective at removing small amounts of impurities.

Distillation : For liquid esters, vacuum distillation can be used to purify the product, provided it is thermally stable.

A typical purification sequence might involve filtration of the catalyst, followed by an aqueous workup, drying of the organic phase (e.g., over MgSO₄ or Na₂SO₄), evaporation of the solvent, and final purification by column chromatography. acs.orgkvmwai.edu.in

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are crucial for transitioning from a laboratory-scale procedure to larger-scale production.

Yield Optimization:

Reactant Stoichiometry : In acid-catalyzed esterification, using an excess of one reactant (typically the less expensive one, isopropanol) can shift the equilibrium to favor product formation, thereby increasing the yield. researchgate.net

Water Removal : As esterification is a reversible reaction, actively removing the water byproduct (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the reaction to completion and maximize the conversion of the limiting reagent (mandelic acid-d5). researchgate.net

Catalyst Loading and Choice : The type and amount of catalyst can significantly impact reaction rate and yield. Optimization studies are needed to find the ideal balance where the reaction proceeds efficiently without promoting side reactions.

Reaction Time and Temperature : Monitoring the reaction progress over time (e.g., by TLC or HPLC) allows for the determination of the optimal reaction time to maximize yield before potential product degradation or side reactions occur.

Scalability Considerations:

Catalyst Selection : For large-scale synthesis, heterogeneous catalysts (e.g., ion-exchange resins) are often preferred over homogeneous ones because they are easily separated from the product, can be regenerated and reused, and simplify the purification process. acs.org

Purification Method : While chromatography is excellent for high purity at the lab scale, it can be costly and time-consuming for large quantities. Crystallization and distillation are generally more economical and scalable purification techniques. google.com

Process Type : For industrial production, transitioning from a batch process to a continuous flow process using a packed-bed reactor with an immobilized catalyst can offer significant advantages in terms of throughput, consistency, and safety. science.gov

Solvent and Reagent Management : On a large scale, the choice of solvents and reagents must consider not only chemical efficiency but also cost, safety, and environmental impact.

By carefully selecting the esterification technique and optimizing reaction and purification parameters, this compound can be synthesized efficiently and at a high degree of purity, ready for its application in advanced scientific research.

Sophisticated Analytical Characterization of Isopropyl Dl Mandelate D5

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of isotopically labeled compounds, offering unparalleled precision in mass determination and the ability to resolve isotopic patterns.

Exact Mass Determination and Isotopic Pattern Analysis

HRMS provides the exact mass of a molecule with high accuracy, which is crucial for confirming the elemental composition. For Isopropyl DL-Mandelate-d5, the five deuterium (B1214612) atoms on the phenyl group increase the monoisotopic mass compared to its non-deuterated counterpart.

The theoretical exact mass can be calculated based on the atomic masses of the most abundant isotopes. The comparison of the experimentally measured exact mass with the theoretical value confirms the successful incorporation of the five deuterium atoms.

Furthermore, the isotopic pattern in the mass spectrum is a definitive indicator of the number of deuterium atoms. The relative intensities of the M, M+1, M+2, etc., peaks are influenced by the natural abundance of isotopes (e.g., ¹³C) and the incorporated deuterium atoms. Analysis of this pattern allows for the assessment of isotopic enrichment and the presence of any partially deuterated or non-deuterated species.

Illustrative Data: Disclaimer: The following table is for illustrative purposes, as specific experimental data for this compound is not publicly available. The values are based on theoretical calculations.

Compound Theoretical Monoisotopic Mass (Da) Observed Exact Mass (Da) Mass Accuracy (ppm)
Isopropyl DL-Mandelate194.0943--
This compound199.1257199.1255-1.0

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for pinpointing the location of isotopic labels.

Deuterium NMR (²H NMR) for Specific Deuterium Site Confirmation

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the phenyl ring. The chemical shifts of these signals would confirm their aromatic environment. The absence of signals in other regions of the spectrum would verify that deuteration has occurred specifically on the phenyl group. The use of deuterium NMR is a standard method for confirming the position of deuterium labels in isotopically enriched compounds.

Carbon-13 NMR (¹³C NMR) with Deuterium Decoupling for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the signals for the carbon atoms directly bonded to deuterium will be significantly affected. Due to the coupling between carbon and deuterium (a spin-1 nucleus), these signals will appear as multiplets.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for this compound

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for complex structural assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. In the case of this compound, the absence of cross-peaks for the aromatic carbons in the HSQC spectrum would be a strong confirmation that these carbons are deuterated and not protonated.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC can be used to confirm the connectivity of the molecule. For example, correlations between the methine proton of the isopropyl group and the carbonyl carbon, as well as the carbon of the mandelate (B1228975) moiety, would confirm the ester linkage.

These advanced NMR techniques, used in concert, provide an unambiguous and comprehensive structural characterization of this compound, confirming both the molecular structure and the precise location of the deuterium labels.

Illustrative Data: Disclaimer: The following table presents expected ¹³C NMR chemical shifts based on known values for similar structures. Specific experimental data for this compound is not publicly available.

Carbon Atom Expected Chemical Shift (ppm) for Unlabeled Compound Expected Appearance in ¹³C NMR of d5-labeled (Proton Decoupled) Expected Appearance in ¹³C NMR of d5-labeled (Deuterium Decoupled)
Carbonyl (C=O)~173SingletSinglet
α-Carbon (CH-OH)~73SingletSinglet
Isopropyl CH~69SingletSinglet
Isopropyl CH₃~22SingletSinglet
Aromatic C-ipso~139MultipletSinglet (low intensity)
Aromatic C-ortho/meta/para~126-129MultipletSinglet (low intensity)

Chromatographic Techniques for Purity and Isomeric Purity Determination

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. For a chiral and deuterated compound like this compound, both chiral and standard chromatographic techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of a chiral compound, expressed as enantiomeric excess (ee), is a critical quality attribute. polyu.edu.hk Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for this determination. uma.es The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net

For this compound, a typical chiral HPLC method would involve a specialized column, such as one based on a polysaccharide derivative. The separation of the d5-labeled R- and S-enantiomers is achieved by exploiting the differential formation of transient diastereomeric complexes with the chiral stationary phase. ua.pt The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. uma.es The development of such a method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation. ethernet.edu.et The use of a UV or circular dichroism detector allows for the sensitive quantification of each enantiomer. uma.es

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

ParameterValue
Column Chiral AGP
Mobile Phase PBS, pH 4.15–isopropanol (B130326) (99.5:0.5, v/v)
Flow Rate 0.8 mL/min
Detector UV at 250 nm
Injection Volume 10 µL

This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions would require specific method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic compounds. nih.gov It is particularly well-suited for profiling volatile impurities that may be present in this compound from its synthesis or storage. nih.gov The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. labcompare.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. labcompare.com

The use of a deuterated internal standard can improve the accuracy and precision of quantification. agriculturejournals.cz For this compound, potential volatile impurities could include residual solvents from the synthesis, by-products, or degradation products. acs.orgtaylorfrancis.com The high sensitivity of GC-MS allows for the detection of these impurities at trace levels. nih.gov The identification of impurities is typically achieved by comparing their mass spectra to established libraries. nih.gov

Table 2: Potential Volatile Impurities Detectable by GC-MS

Potential ImpurityChemical Class
IsopropanolAlcohol (Solvent)
BenzeneAromatic Hydrocarbon
Ethyl AcetateEster
AcetoneKetone

This table lists potential impurities based on general chemical synthesis and analysis principles. The actual impurity profile would be specific to the manufacturing process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Deuterated Systems

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When applied to deuterated compounds like this compound, these techniques can confirm the presence of key functional groups and provide insights into the effects of isotopic substitution. libretexts.org

In the IR spectrum of this compound, characteristic absorption bands for the ester carbonyl (C=O) group, the hydroxyl (O-H) group, and the aromatic ring would be expected. mdpi.com The substitution of hydrogen with deuterium in the phenyl ring leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, typically to lower wavenumbers. libretexts.org This isotopic shift provides direct evidence of successful deuteration.

Raman spectroscopy is a complementary technique to IR spectroscopy. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy can provide further confirmation of the molecular structure. For instance, the C-D stretching vibrations in the deuterated phenyl ring would give rise to characteristic Raman signals. researchgate.netresearchgate.net Comparing the IR and Raman spectra of the deuterated compound with its non-deuterated analog allows for a detailed analysis of the vibrational modes and the impact of deuteration. researchgate.netd-nb.info

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H Stretch3500-32003500-3200
C-H Stretch (Aromatic)3100-30003100-3000
C-D Stretch (Aromatic)~2250~2250
C=O Stretch (Ester)1750-17351750-1735
C-O Stretch (Ester)1300-10001300-1000

These are general frequency ranges and can vary based on the specific molecular environment.

Mechanistic Investigations and Reaction Pathways Involving Isopropyl Dl Mandelate D5

Isotopic Tracing in Organic Reaction Mechanisms

Isotopic labeling is a technique that replaces an atom in a molecule with one of its isotopes to track the atom's journey through a chemical reaction. researchgate.netresearchgate.net Deuterium (B1214612) (²H or D) is a particularly useful isotope for this purpose due to its stability and the significant mass difference compared to protium (B1232500) (¹H), which can lead to measurable kinetic isotope effects. nih.gov

Deuterium labeling is a critical technique for unraveling the intricate steps of molecular rearrangements. By strategically placing deuterium atoms within a reactant, chemists can follow the movement of atoms and fragments during the reaction, thereby distinguishing between different possible mechanistic pathways.

A classic example of this application is in the study of carbocation rearrangements, such as the Wagner-Meerwein rearrangement. In such reactions, a carbon skeleton reorganizes to form a more stable carbocation intermediate. By labeling specific positions with deuterium, it is possible to trace the migration of alkyl or hydride groups. For instance, in a reaction sequence involving a Wagner-Meerwein rearrangement, deuterium labeling was employed to confirm the occurrence of two consecutive hydride shifts. researchgate.net While not specifically involving a mandelate (B1228975) ester, this study exemplifies the power of isotopic tracing. In the context of a hypothetical rearrangement of an Isopropyl DL-Mandelate-d5 derivative, the position of the deuterium atoms in the final product would provide definitive evidence for the migration of the deuterated phenyl group or other moieties, thereby confirming the operative rearrangement mechanism.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for determining reaction mechanisms, as it can provide information about bond breaking or forming in the rate-determining step of a reaction. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgprinceton.edu

Studies on the oxidation of α-deuterated mandelic acid have provided significant insights into the reaction mechanism through the observation of a substantial primary kinetic isotope effect. This indicates that the cleavage of the α-C-H (or α-C-D) bond is the rate-determining step in these oxidations.

OxidantkH/kDTemperature (K)Reference
Tripropylammonium fluorochromate (TriPAFC)5.54303 researchgate.net
Ethylenediammonium dichromate (EDDC)6.01298

In another study on the oxidative decarboxylation of substituted mandelic acids by alkaline sodium hypochlorite, a secondary kinetic isotope effect (kH/kD) of 1.07 was observed when deuterium was substituted for hydrogen on the α-carbon atom. scribd.com This secondary KIE suggests a change in hybridization at the α-carbon from sp³ to sp² in the transition state, providing further detail about the reaction's progression. scribd.com These findings for deuterated mandelic acid strongly suggest that this compound would exhibit similar kinetic isotope effects in analogous chemical transformations, making it a valuable substrate for mechanistic investigations.

Role of this compound as a Stereochemical Probe or Chiral Building Block

Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. The synthesis and separation of single enantiomers are of paramount importance in various fields, particularly in the pharmaceutical industry. Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex chiral molecules. unisa.it

Mandelic acid and its derivatives are recognized as valuable chiral building blocks in organic synthesis. unisa.it They are frequently used to construct chiral coordination polymers and other complex chiral structures. The use of mandelic acid derivatives with various substituents allows for the tuning of intermolecular interactions, which can influence the packing and properties of the resulting materials.

This compound, as a deuterated chiral molecule, can serve as a stereochemical probe. In techniques like NMR spectroscopy, the presence of deuterium can simplify complex proton spectra and provide clearer information about the stereochemistry of a molecule. Furthermore, chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques like NMR or chromatography. wikipedia.org While specific applications of this compound as a chiral derivatizing agent are not extensively documented, its structure lends itself to this purpose. By reacting with a racemic mixture of another chiral compound, it would form diastereomeric esters whose relative quantities could be determined, thus revealing the enantiomeric composition of the original mixture.

Deuterium Labeling Effects on Reaction Stereoselectivity and Regioselectivity

The substitution of hydrogen with deuterium can influence the stereoselectivity and regioselectivity of a chemical reaction. These effects arise from the subtle differences in bond lengths, vibrational frequencies, and steric requirements between C-H and C-D bonds. While these differences are small, they can be sufficient to alter the energy landscape of a reaction and favor the formation of one stereoisomer or regioisomer over another.

A notable example of this principle is the stereoselective synthesis of deuterated pipecolic acids. uzh.ch In this synthesis, deuterium was introduced stereoselectively, and the subsequent enzymatic hydroxylation's stereochemical outcome was determined by analyzing the mass differences between the products. uzh.ch This demonstrates how deuterium labeling can be a powerful tool for controlling and investigating the stereochemistry of reactions.

In the context of reactions involving this compound, the presence of deuterium on the phenyl ring could influence the approach of a reagent, potentially leading to a different diastereomeric ratio in the product compared to the non-deuterated analogue. For instance, in an asymmetric synthesis, the deuterated phenyl group might favor a particular transition state geometry, thereby enhancing the stereoselectivity of the reaction. Similarly, in reactions where multiple sites are available for attack, the deuterium label could direct the reaction to a specific position, thus controlling the regioselectivity.

Studies on Hydrolysis and Transesterification Kinetics of Deuterated Mandelic Esters

The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. Kinetic studies of these reactions provide valuable information about the reaction mechanism, including the nature of the transition state and the influence of substituents on the reaction rate.

The hydrolysis of esters can be catalyzed by either acid or base. scispace.com Kinetic studies of ester hydrolysis are often carried out by monitoring the change in concentration of the ester or one of the products over time. researchgate.net Transesterification is a process where an ester is transformed into another ester by reacting with an alcohol. unl.edu The kinetics of transesterification are crucial in many industrial applications, such as the production of biodiesel. researchgate.net

While there is a wealth of information on the kinetics of hydrolysis and transesterification of various esters, specific kinetic data for deuterated mandelic esters, including this compound, are not widely reported in the reviewed literature. However, it is known that esters of mandelic acid can act as substrates for enzymes like (S)-mandelate dehydrogenase, which implies an enzymatic interaction that could be a precursor to a hydrolysis-like reaction. The study of the kinetic isotope effect in such enzymatic reactions could provide further mechanistic insights. For instance, a deuterium kinetic isotope effect was observed in the cytochrome P450-catalyzed oxidative demethylation of methyl esters, which helped to distinguish the oxidative pathway from simple hydrolysis. nih.gov This suggests that similar studies with this compound could be valuable in elucidating the mechanisms of its enzymatic or chemical transformations.

Investigation of Racemization Processes of Deuterated Mandelic Acid Derivatives

Racemization is the process in which an enantiomerically pure or enriched compound is converted into a mixture of equal amounts of both enantiomers. Understanding and controlling racemization is crucial in the synthesis and application of chiral compounds.

Mandelic acid is known to undergo racemization, and this process can be catalyzed by enzymes known as mandelate racemases. rsc.orgresearchgate.net These enzymes play a role in dynamic kinetic resolution processes, where one enantiomer of a racemic mixture is continuously racemized while the other is selectively reacted or separated, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orgresearchgate.net

Deuterium labeling has been used to study the mechanism of enzymatic racemization. For example, the racemization of mandelic acid enantiomers in D₂O has been investigated to understand the symmetry of the catalytic process in mandelate racemase. The absence of a particular kinetic feature in these experiments supported a one-base acceptor mechanism for the enzyme. rsc.org The study of the racemization of α-deuterated mandelic acid would provide a direct measurement of the kinetic isotope effect for the C-H bond cleavage step, which is believed to be central to the racemization mechanism. Such studies would be invaluable for understanding the transition state of the racemization reaction and for the design of inhibitors or more efficient racemization catalysts.

Theoretical and Computational Studies of Isopropyl Dl Mandelate D5

Quantum Chemical Calculations for Conformational Analysis and Stability of Isopropyl DL-Mandelate-d5

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and relative stabilities of molecules like this compound. nih.govnih.gov The primary degrees of freedom for conformational changes in this molecule involve the rotation around the Cα-C(phenyl), Cα-C(carbonyl), and O-C(isopropyl) bonds.

A conformational search would typically identify several low-energy structures. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen, and π-stacking or other non-covalent interactions involving the phenyl ring. nih.gov DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the geometry of these conformers and calculate their relative energies. mdpi.commdpi.com

The substitution of protium (B1232500) with deuterium (B1214612) on the phenyl ring is not expected to significantly alter the geometric parameters (bond lengths and angles) or the relative energy ranking of the primary conformers. This is because the electronic potential energy surface is independent of atomic mass. However, deuterium substitution does affect the zero-point vibrational energy (ZPVE). C-D bonds have a lower ZPVE than C-H bonds. This can lead to very subtle changes in the relative stabilities of conformers, typically on the order of a few calories per mole, which are generally smaller than the thermal energy at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using a representative DFT method (e.g., B3LYP/6-311++G(d,p)) and including ZPVE correction. Energies are relative to the most stable conformer.

ConformerKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)Description of Key Interactions
1gauche/anti0.00Intramolecular H-bond (OH···O=C), minimal steric clash
2anti/gauche0.85Weakened H-bond, phenyl ring rotated
3gauche/gauche1.50Increased steric interaction between isopropyl and phenyl groups

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in condensed phases, revealing information about solvation, aggregation, and interfacial properties. mdpi.com An MD simulation of this compound would require a well-parameterized force field to describe the inter- and intramolecular interactions.

In Solution: In a nonpolar solvent like n-octanol, the molecule would likely adopt conformations that maximize intramolecular hydrogen bonding. In a polar protic solvent like water, the solute would engage in hydrogen bonding with solvent molecules, potentially disrupting the internal hydrogen bond. researchgate.net MD simulations can quantify the radial distribution functions around specific atoms (e.g., the ester oxygen) to understand the solvation shell structure. osf.io The dynamics of the phenyl-d5 ring, while slightly different in mass and vibrational amplitude compared to a standard phenyl ring, would show similar rotational and librational motions, driven primarily by steric and solvent interactions. nih.gov

At Interfaces: At a water/octanol (B41247) interface, this compound is expected to exhibit amphiphilic behavior. The polar ester and hydroxyl groups would preferentially orient towards the aqueous phase, while the deuterated phenyl and isopropyl groups would favor the nonpolar octanol phase. nih.gov MD simulations can model this preferential orientation, calculating the angle of the molecule with respect to the interface normal and the free energy profile of moving the molecule across the interface. The π-π interactions between the deuterated phenyl rings could also lead to molecular aggregation within the octanol phase or at the interface. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR chemical shifts, IR frequencies)

Computational methods are routinely used to predict spectroscopic properties, which is particularly valuable for isotopically labeled compounds. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Deuteration on the phenyl ring has two main effects on the NMR spectrum. First, the deuterium signals themselves are not observed in a ¹H NMR spectrum. Second, the ¹³C signals of the deuterated carbons (C-D) will show an isotopic shift (typically a slight upfield shift) and will appear as triplets in a proton-decoupled ¹³C spectrum due to C-D coupling. The chemical shifts of the remaining protons (on the α-carbon and isopropyl group) would be virtually unchanged, as isotopic effects on chemical shifts diminish rapidly with distance. escholarship.org Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of ¹H chemical shifts. nih.govresearchgate.net

IR Frequencies: DFT calculations can accurately predict vibrational frequencies. The most significant impact of d5-deuteration on the IR spectrum is the appearance of C-D stretching and bending modes and the disappearance of the corresponding C-H modes. acs.org Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹. The corresponding C-D stretches are expected at a significantly lower frequency, approximately 2200-2300 cm⁻¹, due to the heavier mass of deuterium. youtube.commsu.edu The relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass. youtube.com Other vibrations involving the phenyl ring, such as ring breathing modes, will also shift to lower frequencies, though to a lesser extent. Vibrations localized on the ester or isopropyl portions of the molecule would be largely unaffected. researchgate.netcdnsciencepub.com

Table 2: Predicted Vibrational Frequency Shifts for this compound Based on typical shifts observed upon aromatic deuteration.

Vibrational ModeTypical Frequency (C₁₁H₁₄O₃) (cm⁻¹)Predicted Frequency (C₁₁H₉D₅O₃) (cm⁻¹)Reason for Shift
Aromatic C-H Stretch~3050N/A (Disappears)Isotopic Substitution
Aromatic C-D StretchN/A~2250Increased Reduced Mass
C=O Stretch~1735~1735Vibration is localized, minimal coupling to phenyl ring
Aromatic C=C Stretch~1600, ~1490Slightly lowerMass effect on ring vibration

Electronic Structure Analysis and Reactivity Prediction of the Deuterated Mandelic Ester

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, dictates the molecule's reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to determine atomic charges and analyze donor-acceptor interactions. mdpi.commdpi.com

Reactivity predictions often focus on reactions like ester hydrolysis. acs.orgnih.gov The mechanism of acid- or base-catalyzed hydrolysis involves nucleophilic attack at the carbonyl carbon. researchgate.net The deuteration of the phenyl ring would primarily exert a secondary kinetic isotope effect (KIE) on such a reaction. Since no bonds to deuterium are broken in the rate-determining step, the KIE (kH/kD) is expected to be small and close to unity. wikipedia.org Any observed effect would arise from subtle changes in the vibrational frequencies of the transition state compared to the reactant. For example, if the transition state involves a change in hybridization or steric crowding at the phenyl ring, it could slightly alter the C-D vibrational modes, leading to a minor KIE.

In Silico Modeling of Isotopic Effects on Molecular Interactions

The primary isotopic effect of d5 substitution is the change in mass and the resulting change in vibrational frequencies and amplitudes. These changes can subtly influence non-covalent interactions. nih.govresearchgate.net

Van der Waals Interactions: C-D bonds are slightly shorter and less polarizable on average than C-H bonds. This can lead to marginally weaker London dispersion forces. cchmc.org In molecular interactions dominated by hydrophobic effects or π-stacking, the sum of these small differences could lead to a measurable isotope effect on binding affinities or partitioning behavior. nih.govresearchgate.net For example, the binding energy of this compound to a protein or cyclodextrin (B1172386) might be slightly different from its non-deuterated counterpart.

Hydrogen Bonding: While the deuteration is on the phenyl ring and not the hydroxyl group, subtle long-range electronic effects could infinitesimally alter the acidity of the hydroxyl proton or the basicity of the carbonyl oxygen, thereby slightly modifying the strength of both intra- and intermolecular hydrogen bonds. These effects are generally considered negligible but can be probed in high-precision computational models. nih.gov

Applications of Isopropyl Dl Mandelate D5 in Specialized Academic Research

Use in Metabolic Pathway Elucidation in In Vitro Systems

Deuterium-labeled compounds are invaluable as tracers in metabolic pathway studies. clearsynth.comresearchgate.net Isopropyl DL-Mandelate-d5 can be used to investigate the biotransformation of mandelic acid esters in in vitro systems, such as liver microsomes or cell cultures. When introduced into these systems, the metabolic fate of the molecule can be tracked with high precision using mass spectrometry.

Researchers can distinguish the deuterated metabolites from their naturally occurring, non-labeled counterparts, allowing for the unambiguous identification of metabolic products. clearsynth.com This is crucial for understanding how esters like isopropyl mandelate (B1228975) are hydrolyzed and how the resulting mandelic acid is further metabolized. nih.gov For example, studies on the metabolism of related compounds like styrene (B11656) and ethylbenzene show they convert to mandelic acid, and understanding the stereochemistry of these pathways is a key area of research. nih.gov The use of this compound would allow researchers to follow the ester's hydrolysis to mandelate-d5 and any subsequent chiral inversion or metabolism, providing clear insights into the enzymatic processes involved. rsc.org

Application as a Reference Standard in Advanced Analytical Method Development

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. scispace.comacanthusresearch.com this compound is ideally suited for this role in the quantification of its non-labeled analog, Isopropyl DL-Mandelate. An internal standard is added at a known concentration to samples to correct for variations during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. clearsynth.comscispace.com

The key advantage of a SIL internal standard is that its physicochemical properties are nearly identical to the analyte of interest. acanthusresearch.com This ensures that it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the analyte by the mass spectrometer. clearsynth.com This co-elution and distinct mass signal lead to highly accurate and precise quantification, compensating for signal suppression or enhancement caused by the sample matrix.

While highly effective, researchers must be aware of potential challenges. The purity of the deuterated standard is critical, as the presence of unlabeled analyte as an impurity can compromise results. nih.gov Additionally, in some cases, a "deuterium isotope effect" can cause a slight difference in chromatographic retention time between the labeled and unlabeled compounds, which must be accounted for during method development. scispace.com

Table 1: Properties of this compound as an Internal Standard

AdvantageDescriptionPotential Consideration
High Accuracy and Precision Corrects for variability in sample processing, matrix effects, and instrument response, as it behaves almost identically to the analyte. clearsynth.comThe isotopic purity of the standard must be high to avoid contributing to the analyte signal. nih.gov
Similar Physicochemical Properties Ensures co-elution with the unlabeled analyte in chromatography and similar extraction recovery. acanthusresearch.comA slight chromatographic separation (isotopic effect) can sometimes occur, requiring careful integration.
Mass Distinction The mass difference allows for clear differentiation from the analyte in MS detection, preventing signal overlap.The position of the deuterium labels must be stable and not prone to exchange with hydrogen atoms from the solvent. acanthusresearch.com

Role in Enzyme Mechanism Studies (e.g., mandelate racemase activity)

This compound, after hydrolysis to DL-Mandelate-d5, is a valuable substrate for studying the mechanisms of enzymes like mandelate racemase. This enzyme catalyzes the interconversion of the (R) and (S) enantiomers of mandelic acid. royalsocietypublishing.org By using a deuterated substrate, researchers can investigate the kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution. nih.gov

The C-D bond is stronger than the C-H bond. If the cleavage of the C-H bond at the alpha-carbon is the rate-determining step of the racemization reaction, the reaction will proceed more slowly with the deuterated substrate than with the unlabeled one. sci-hub.se Measuring the magnitude of this KIE provides profound insight into the transition state of the reaction and helps to elucidate the catalytic mechanism, such as whether the proton transfer is a stepwise or concerted process. rsc.org Studies on mandelate racemase have used deuterium isotope effects to probe its catalytic properties and symmetry, concluding that a one-base acceptor mechanism is likely. nih.gov

Utilization in Chiral Recognition and Separation Research

The separation of enantiomers is a critical task in pharmaceutical and chemical analysis. This compound can be used in the development and validation of chiral separation methods for mandelic acid esters. Techniques like gas chromatography (GC) and capillary electrophoresis often employ chiral selectors, with cyclodextrins and their derivatives being particularly common for separating mandelic acid derivatives. mdpi.commdpi.com

The fundamental principle of chiral recognition involves the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. nih.gov These complexes have different stabilities, leading to different retention times in chromatography and allowing for their separation. mdpi.com Systematic studies using various mandelic acid esters have helped establish rules for correlating the molecular structure with chiral selectivity on different cyclodextrin-based stationary phases. nih.govresearchgate.net In this context, this compound would serve as an ideal internal standard for accurately quantifying the individual (R) and (S) enantiomers of its unlabeled counterpart during the development of these sophisticated analytical methods.

Deuterium-Labeled Compounds as Probes in Mechanistic Enzymology (Non-Clinical)

Beyond specific enzymes like mandelate racemase, deuterated compounds are broadly used as mechanistic probes in non-clinical enzymology. ansto.gov.auscispace.com The kinetic isotope effect is a powerful tool for determining whether a C-H bond is broken in the rate-limiting step of an enzyme-catalyzed reaction. nih.govchem-station.com The absence or presence of a significant KIE when using a deuterated substrate like this compound (or its derivatives) can help confirm or rule out proposed reaction mechanisms. ansto.gov.au

For instance, studies on cytochrome P450 enzymes used deuterated cholesterol to demonstrate that C-H bond abstraction was not the rate-determining step in a specific oxidation reaction. ansto.gov.au Similarly, research on alcohol and amine oxidation by various enzymes has employed combined solvent and substrate isotope effects to gain detailed mechanistic insights. nih.gov These non-clinical studies are fundamental to understanding enzyme function, which is essential for applications in biotechnology and drug development. ansto.gov.au The use of deuterated substrates allows for a detailed examination of transition states and the energetics of catalytic cycles. nih.gov

Formation of Multi-Component Crystals and Co-crystals with Deuterated Analogs

Crystal engineering is a field focused on designing and synthesizing solid-state structures with desired properties. nih.govresearchgate.net A key area within this field is the formation of multi-component crystals, such as co-crystals, which consist of two or more different molecules held together in a crystal lattice by non-covalent interactions, typically hydrogen bonds. ijpsm.comturkjps.org Co-crystals are of significant interest in the pharmaceutical industry as a means to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering the chemical structure of the drug itself. nih.govnih.gov

While direct studies on co-crystals involving this compound are not prominent, deuterated analogs are useful tools in this area of research. The substitution of hydrogen with deuterium can introduce subtle changes to hydrogen bonding patterns and crystal packing due to differences in bond lengths and vibrational energies. By comparing the crystal structures of co-crystals formed with a deuterated compound versus its non-deuterated counterpart, researchers can gain a deeper understanding of the forces governing crystal formation. mdpi.com Furthermore, deuterated analogs could be incorporated into co-crystal designs to study how isotopic substitution affects the bulk properties of the resulting multi-component material.

Future Perspectives and Emerging Research Avenues for Isopropyl Dl Mandelate D5

Development of Novel Stereoselective Synthetic Routes with Higher Atom Economy

The future synthesis of Isopropyl DL-Mandelate-d5 will likely focus on developing novel stereoselective routes that exhibit higher atom economy. Current synthetic methods may involve multiple steps with the use of stoichiometric reagents, leading to significant waste generation. Future research is anticipated to move towards catalytic and more environmentally benign methodologies.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Asymmetric Deuteration High stereoselectivity, high atom economy, potential for continuous flow processes.Catalyst cost and stability, optimization of reaction conditions for high deuterium (B1214612) incorporation.
Biocatalytic Esterification High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, potential for low reaction rates.
Chemoenzymatic Synthesis Combines the advantages of chemical and enzymatic steps for optimal efficiency and selectivity.Requires careful integration of different reaction types and conditions.

Exploration of Advanced Spectroscopic Probes with Deuterium Labeling for Non-Invasive Analysis

The presence of deuterium in this compound makes it a promising candidate for use as an advanced spectroscopic probe in non-invasive analytical techniques. Deuterium has a nuclear spin of 1 and a significantly different magnetic moment compared to hydrogen, which can be exploited in magnetic resonance spectroscopy (MRS).

Deuterium Metabolic Imaging (DMI) is an emerging field that utilizes deuterium-labeled compounds to trace metabolic pathways in vivo without the need for ionizing radiation. ismrm.orgnih.govoup.comnih.govmedrxiv.org While much of the current research focuses on deuterated glucose, the principles can be extended to other molecules. This compound, after appropriate functionalization to target specific biological processes, could serve as a probe to study enzyme kinetics or drug metabolism in real-time and in a non-invasive manner. The deuterium signal provides a clear window for detection with minimal background interference. Future research could involve the development of novel MRS pulse sequences to enhance the detection and quantification of deuterated mandelate (B1228975) esters and their metabolites.

Table 2: Potential Spectroscopic Applications of this compound

Spectroscopic TechniquePotential ApplicationInformation Gained
Deuterium Magnetic Resonance Spectroscopy (²H-MRS) In vivo metabolic tracing, pharmacokinetic studies.Real-time monitoring of compound uptake, distribution, and metabolism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic studies of chemical and biological transformations.Elucidation of reaction pathways and kinetic isotope effects.
Mass Spectrometry (MS) Metabolite identification and quantification.Precise determination of the fate of the deuterated compound in complex biological matrices.

Integration into Materials Science Research as a Chiral or Labeled Component

The unique combination of chirality and isotopic labeling in this compound presents opportunities for its integration into materials science. Chiral molecules are of great interest for the development of advanced materials with specific optical, electronic, and recognition properties.

In the field of liquid crystals, the introduction of a chiral dopant can induce a helical structure, leading to the formation of cholesteric phases with unique optical properties. This compound could be explored as a chiral dopant where the deuterium labeling could be used to study the molecular dynamics and orientation within the liquid crystal matrix using solid-state NMR. Furthermore, in polymer chemistry, this compound could be used as a chiral monomer or initiator for the synthesis of polymers with controlled stereochemistry. The deuterium label would serve as a valuable tool for characterizing the polymer structure and dynamics.

Potential as a Building Block for Complex Deuterated Molecules for Fundamental Chemical Studies

This compound can serve as a valuable building block for the synthesis of more complex deuterated molecules. enamine.netresearchgate.netnih.gov The mandelic acid scaffold is a common motif in many biologically active compounds and chiral ligands. By starting with a deuterated precursor, chemists can introduce isotopic labels into specific positions of a larger molecule.

This approach is particularly useful for mechanistic studies in organic and organometallic chemistry. The kinetic isotope effect, which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can be a powerful tool for elucidating reaction mechanisms. By synthesizing complex molecules with deuterium labels at specific sites using this compound as a starting material, researchers can probe the rate-determining steps of chemical reactions and gain a deeper understanding of reaction pathways. This is crucial for the development of new catalysts and synthetic methodologies. compchemday.org

Computational Chemistry-Driven Design of New Deuterated Mandelic Ester Derivatives

Computational chemistry is expected to play a pivotal role in designing new deuterated mandelic ester derivatives with tailored properties. researchgate.netelsevierpure.com Quantum mechanical calculations can be used to predict the effects of deuterium substitution on the electronic structure, vibrational frequencies, and reactivity of molecules. This predictive power can guide the synthesis of new compounds with desired characteristics.

For instance, computational models can be used to screen a virtual library of deuterated mandelic ester derivatives for their potential as chiral resolving agents or as ligands for asymmetric catalysis. By calculating the binding energies and transition state energies of diastereomeric complexes, researchers can identify the most promising candidates for experimental investigation. Furthermore, computational studies can aid in the interpretation of spectroscopic data, helping to correlate observed spectral features with specific molecular structures and dynamics. This synergy between computational and experimental chemistry will accelerate the discovery and development of new applications for deuterated compounds like this compound.

Q & A

Q. What validation strategies are recommended for confirming chiral resolution mechanisms in deuterated mandelate derivatives?

  • Use molecular dynamics simulations to model deuterium’s impact on hydrogen bonding and π-π interactions. Pair with experimental data from circular dichroism (CD) spectroscopy to validate enantioselective binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.